REACTION_CXSMILES
|
N(C(C)(C)C#N)=NC(C)(C)C#N.[Br:13]N1C(=O)CCC1=O.C(=[N:28][C:29]1[CH:36]=[C:35]([CH3:37])[CH:34]=[CH:33][C:30]=1[C:31]#[N:32])C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[NH2:28][C:29]1[CH:36]=[C:35]([CH2:37][Br:13])[CH:34]=[CH:33][C:30]=1[C:31]#[N:32]
|
Name
|
|
Quantity
|
1.31 g
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
6.87 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
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Name
|
2-benzylideneamino-4-methylbenzonitrile
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=NC1=C(C#N)C=CC(=C1)C
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture refluxed under nitrogen overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
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Type
|
FILTRATION
|
Details
|
filtered through a plug of celite
|
Type
|
WASH
|
Details
|
the celite washed with carbon tetrachloride (100 mL)
|
Type
|
WASH
|
Details
|
The combined filtrate is washed with 1N HCl, saturated aqueous NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by column chromatography on silica with 10-20% ethyl acetate/hexanes
|
Type
|
CONCENTRATION
|
Details
|
The combined product fractions are concentrated
|
Type
|
WASH
|
Details
|
the resulting sticky solid is washed with ethyl ether/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C#N)C=CC(=C1)CBr
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 15 mmol | |
AMOUNT: MASS | 3.26 g | |
YIELD: CALCULATEDPERCENTYIELD | 47.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |